![molecular formula C17H10N2O3 B2454469 2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 85226-76-2](/img/structure/B2454469.png)
2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a wide range of biological activities and are used in various fields such as biology, medicine, physics, and chemistry .
Synthesis Analysis
The synthesis of coumarin derivatives involves the reaction of 3-hydroxycoumarin or chromen-2,3-dione with an appropriate acid chloride in the presence of a base . The structures of the newly synthesized compounds are confirmed by elemental analysis, mass spectrometry (MS), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffractometry .Molecular Structure Analysis
The molecular structure of coumarin derivatives is confirmed using various techniques such as elemental analysis, mass spectrometry (MS), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffractometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of coumarin derivatives include the reaction of 3-hydroxycoumarin or chromen-2,3-dione with an appropriate acid chloride in the presence of a base .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives can vary depending on the specific compound. For example, 2-(2-oxo-2H-chromen-3-yl)acetic acid has a molecular weight of 204.18 and a melting point of 154-158 degrees Celsius .Scientific Research Applications
Antimicrobial Activity
A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones have been synthesized and assayed for their antibacterial activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and gram-negative bacteria such as Escherichia coli and Salmonella typhimurium . They also showed appreciable activity against fungi .
Anti-Inflammatory Properties
2H-Chromen-2-ones (coumarins), which are part of the structure of the compound , are known to possess a variety of biological activities such as anti-inflammatory .
Antioxidant Properties
Coumarins, including 2H-Chromen-2-ones, have been reported to have antioxidant properties .
Anticoagulant Properties
Coumarins are also known for their anticoagulant properties .
Anti-HIV Properties
Some coumarins have shown anti-HIV properties .
Antihyperlipidemic Properties
Certain coumarins have demonstrated antihyperlipidemic properties .
Safety and Hazards
Future Directions
Future research on coumarin derivatives could focus on further elucidating their mechanisms of action and exploring their potential uses in treating various diseases. For example, research could investigate the potential of coumarin derivatives as anticoagulant, antibacterial, anticancer, anti-inflammatory, and antiviral agents .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes, receptors, and signaling molecules .
Mode of Action
It is known that similar compounds can interact with their targets to induce changes in cellular processes . For instance, they may inhibit enzyme activity, block receptor signaling, or modulate gene expression.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, a related compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s action at the molecular and cellular levels leads to various effects. For example, a related compound has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
properties
IUPAC Name |
2-(2-oxochromen-3-yl)-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-16-11-6-2-3-7-13(11)18-15(19-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYKRKYUUIFMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one |
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